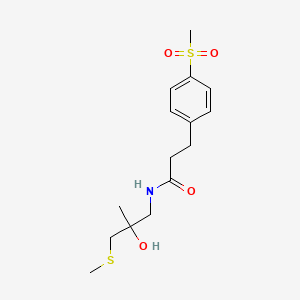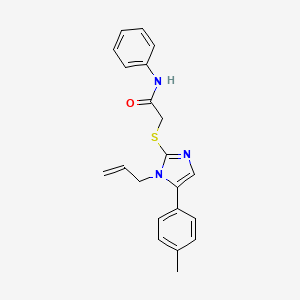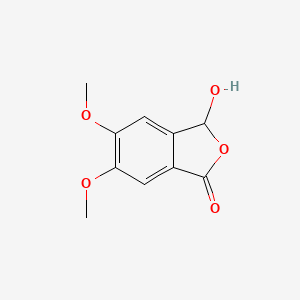![molecular formula C15H11F3N4O3 B2732804 4-{4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}morpholine-3-carbonitrile CAS No. 1788591-56-9](/img/structure/B2732804.png)
4-{4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}morpholine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}morpholine-3-carbonitrile is a sophisticated organic compound characterized by its intricate molecular structure, notable for the presence of a trifluoromethyl group attached to an oxadiazole ring. This compound exhibits a range of unique chemical properties that make it a subject of interest in both academic research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Formation of the Oxadiazole Ring: : The synthesis typically begins with the preparation of the 1,2,4-oxadiazole ring. This is often achieved through cyclization reactions involving nitriles and amidoximes under acidic or basic conditions.
Benzoylation: : Next, the oxadiazole derivative undergoes benzoylation, typically with 4-bromobenzoyl chloride in the presence of a base like triethylamine, forming the 4-benzoyl oxadiazole intermediate.
Attachment of the Morpholine Ring:
Industrial Production Methods
Industrial synthesis of 4-{4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}morpholine-3-carbonitrile is scaled up through optimized routes, often involving continuous flow reactors to enhance reaction efficiency and safety. Advanced purification techniques such as chromatography and recrystallization are employed to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: : Reduction can occur at the oxadiazole ring, converting it into amine or hydrazine derivatives under appropriate conditions.
Substitution: : The benzoyl group is susceptible to various substitution reactions, including nucleophilic and electrophilic substitutions, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or peracids in the presence of suitable catalysts.
Reduction: : Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Various nucleophiles or electrophiles depending on the desired substitution, often under acidic or basic conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, amine or hydrazine derivatives, and functionalized benzoyl compounds, each with potential unique applications in different fields.
Applications De Recherche Scientifique
Chemistry
The compound is studied for its potential as a building block in organic synthesis, given its versatility in undergoing various reactions.
Biology
Its structural components suggest potential biological activity, prompting research into its use as a pharmacophore in drug design and discovery.
Medicine
Preliminary studies indicate possible applications in the development of novel therapeutics, particularly as inhibitors or modulators of specific biological pathways.
Industry
In industrial settings, it is explored for its use in the development of advanced materials, including polymers and coatings, owing to its unique structural attributes.
Mécanisme D'action
Molecular Targets and Pathways
The exact mechanism of action in biological systems is not fully elucidated. its potential interaction with enzymes and receptors, particularly those involved in oxidative stress and inflammatory pathways, is a subject of ongoing research. The trifluoromethyl group and oxadiazole ring are thought to play significant roles in these interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-{4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}piperidine-3-carbonitrile: : Similar in structure but differs in the ring system, possibly affecting its reactivity and applications.
4-{4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}morpholine:
4-{4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}morpholine-3-methanol: : Includes a methanol group, impacting its solubility and reactivity.
Uniqueness
This in-depth exploration covers the various facets of the compound and showcases its significance across different fields. Quite the molecular marvel!
Propriétés
IUPAC Name |
4-[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoyl]morpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4O3/c16-15(17,18)14-20-12(21-25-14)9-1-3-10(4-2-9)13(23)22-5-6-24-8-11(22)7-19/h1-4,11H,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKFYFZSUHNEAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)C2=CC=C(C=C2)C3=NOC(=N3)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
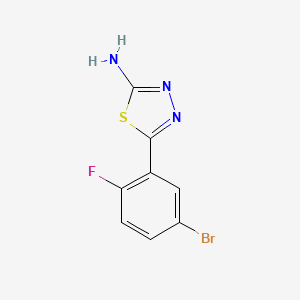
![N-(2-chlorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2732722.png)
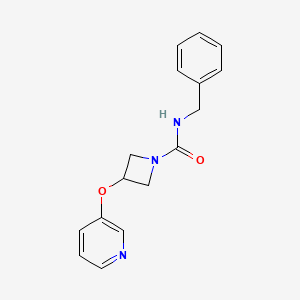
![N-(2,4-difluorophenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2732724.png)
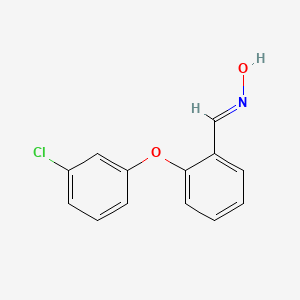
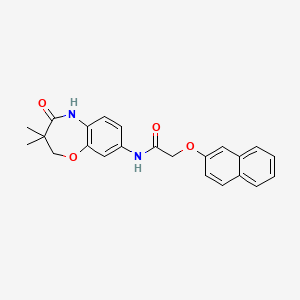
![1-[7-CHLORO-3-(3-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-METHOXYPHENYL)PIPERAZINE](/img/structure/B2732729.png)
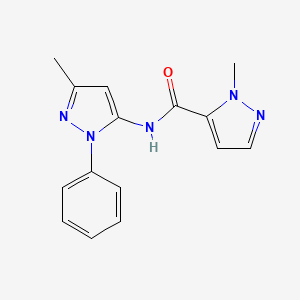
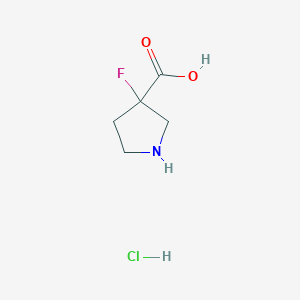
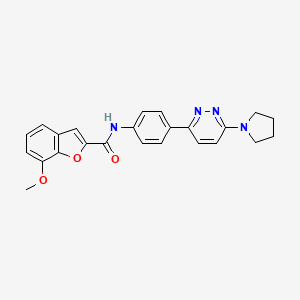
![N-[(3-ethoxyphenyl)methyl]-3-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2732734.png)
